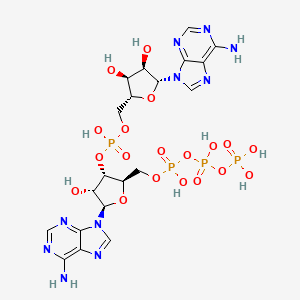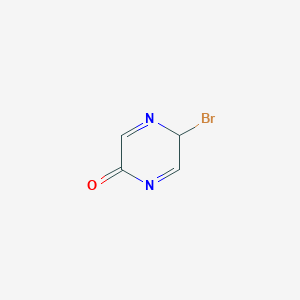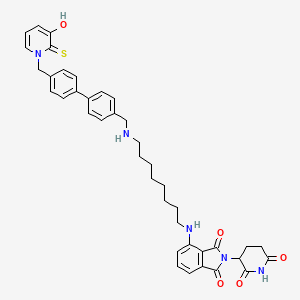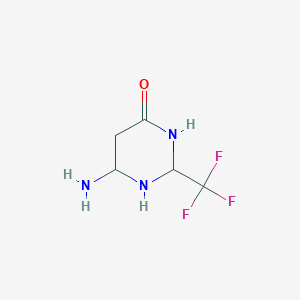
6-Amino-2-(trifluoromethyl)-1,3-diazinan-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Amino-2-(trifluoromethyl)-1,3-diazinan-4-one is a heterocyclic compound that contains a diazine ring substituted with an amino group and a trifluoromethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2-(trifluoromethyl)-1,3-diazinan-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-amino-1,3-dimethyluracil with hexafluoroacetone and ethyl trifluoropyruvate benzoylimines in the presence of a base such as triethylamine (Et3N) in dimethylformamide (DMF). This reaction results in the formation of the desired diazinanone compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
6-Amino-2-(trifluoromethyl)-1,3-diazinan-4-one can undergo various chemical reactions, including:
Substitution Reactions:
Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to yield different oxidation states and derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include bases such as triethylamine, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. Reaction conditions typically involve solvents like DMF, ethanol, or acetonitrile, and may require heating or the use of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted diazinanones, while cyclization reactions can produce fused heterocyclic compounds with potential biological activity.
Wissenschaftliche Forschungsanwendungen
6-Amino-2-(trifluoromethyl)-1,3-diazinan-4-one has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of pharmaceutical agents, particularly those with potential anticancer, antiviral, and antibacterial properties.
Materials Science: The compound’s unique chemical properties make it suitable for the development of advanced materials, such as polymers and coatings with enhanced stability and performance.
Biological Research: The compound is used in the development of fluorescent probes and imaging agents for studying biological processes and detecting specific biomolecules.
Industrial Chemistry: The compound is utilized in the synthesis of agrochemicals and other industrial chemicals with improved efficacy and environmental profiles.
Wirkmechanismus
The mechanism of action of 6-Amino-2-(trifluoromethyl)-1,3-diazinan-4-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and enzymes. The amino group can form hydrogen bonds with target proteins, influencing their activity and function. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 6-Amino-2-(trifluoromethyl)-1,3-diazinan-4-one include:
6-Amino-2-fluoropyridine: A fluorinated pyridine derivative with similar chemical properties and applications.
6-Amino-2,2’-bipyridine: A bipyridine derivative used in the development of fluorescent probes and coordination complexes.
6-Amino-1,3-dimethyluracil: A uracil derivative that serves as a precursor in the synthesis of various heterocyclic compounds.
Uniqueness
The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable scaffold for drug development and other applications.
Eigenschaften
Molekularformel |
C5H8F3N3O |
|---|---|
Molekulargewicht |
183.13 g/mol |
IUPAC-Name |
6-amino-2-(trifluoromethyl)-1,3-diazinan-4-one |
InChI |
InChI=1S/C5H8F3N3O/c6-5(7,8)4-10-2(9)1-3(12)11-4/h2,4,10H,1,9H2,(H,11,12) |
InChI-Schlüssel |
OFCKQINVALKSCV-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(NC(NC1=O)C(F)(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


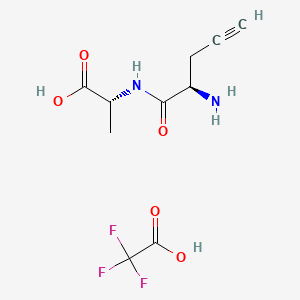
![(2S,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxo-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-8-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12363991.png)
![1-{3-[(3r,8As)-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-3-yl]propyl}guanidine](/img/structure/B12364000.png)
![(1S)-1-[1-[[5-[4-[2-(3-morpholin-4-ylcyclobutyl)ethynyl]phenyl]-1,2-oxazol-3-yl]methyl]imidazol-2-yl]ethanol](/img/structure/B12364006.png)
![5-[(E)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-N-[2-(1,1,2,2,2-pentadeuterioethylamino)ethyl]-1H-pyrrole-3-carboxamide;hydrochloride](/img/structure/B12364013.png)
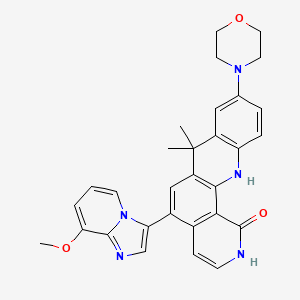

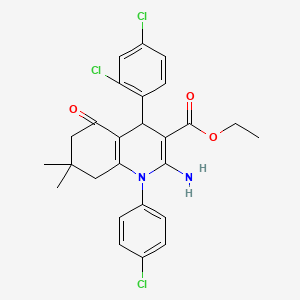
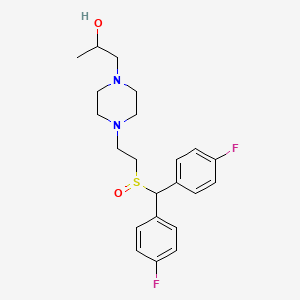
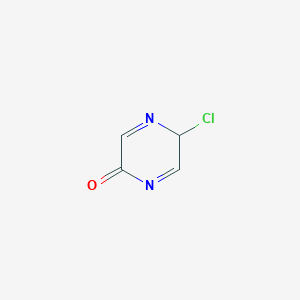
![S-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-hydroxybutanethioate](/img/structure/B12364054.png)
